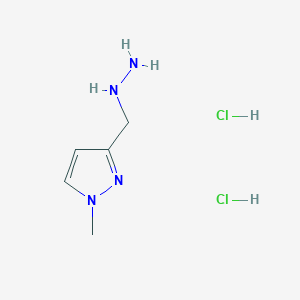

tert-butyl N-(4-acetylnorbornan-1-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates

- Application Summary : This research focuses on the deprotection of tert-butyl groups in various compounds, including carbamates like “tert-butyl N-(4-acetylnorbornan-1-yl)carbamate”. The deprotection process is facilitated by a catalytic protocol using two commercial reagents: the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB•+), and triethylsilane .

- Methods of Application : The method does not require high temperatures, transition metals, or strong acidic or basic catalysts, making it suitable for structurally diverse compounds, including aliphatic, aromatic, and heterocyclic substrates .

- Results or Outcomes : The method achieves a high isolated yield of up to 95%, and sacrificial triethylsilane accelerates the reaction .

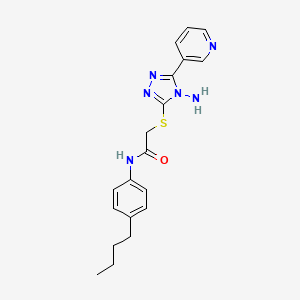

2. Antimicrobial Activity of o-Phenylenediamine-tert-butyl-N-1,2,3-Triazole Carbamate Analogs

- Application Summary : This research investigates the antimicrobial activity of a series of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs .

- Methods of Application : The compounds were synthesized and then screened for their antibacterial activity against various bacteria and their antifungal profile were tested on various fungi and molds .

- Results or Outcomes : The compounds showed varying degrees of antimicrobial activity. For example, compounds 4k and 5f showed maximum potency against S. aureus (ATCC 25323) strain with MIC value of 6.25 µg/ml, which is comparable with standard drug ciprofloxacin (MIC 6.25 µg/ml) .

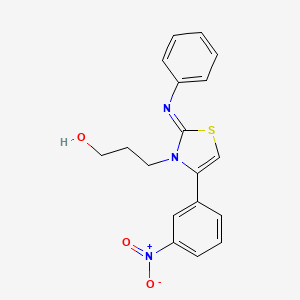

3. Synthesis of Heterocyclic Compounds

- Application Summary : The compound is used in the synthesis of heterocyclic compounds, which are an integral component of modern drug discovery . Many natural products isolated from plants and animal sources possess heterocyclic scaffolds, which act as a platform for further design to get more effective and reactive pharmacophore .

- Methods of Application : The synthesis involves the reaction of tert-butyl N-(2-aminophenyl)-carbamate with dry acetone in the presence of anhydrous K2CO3 .

- Results or Outcomes : The reaction yields a variety of heterocyclic compounds, which have wide-ranging applications in various fields, including antifungal, anticancer, antioxidant, and antimutagenic properties .

4. Use in Chemical Transformations

- Application Summary : The tert-butyl group in “tert-butyl N-(4-acetylnorbornan-1-yl)carbamate” is used in chemical transformations . Its unique reactivity pattern is highlighted by summarising characteristic applications .

- Methods of Application : The specific methods of application vary depending on the type of chemical transformation being carried out .

- Results or Outcomes : The outcomes of these chemical transformations also vary, but they often involve the synthesis of new compounds with potential applications in various fields .

5. NMR Studies of Macromolecular Complexes

- Application Summary : This research explores the use of the tert-butyl group as a probe for NMR studies of macromolecular complexes . The tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .

- Methods of Application : The tert-butyl groups were attached at single cysteines of fragments of synaptotagmin-1, complexin-1 and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide or tert-butyl acrylate .

- Results or Outcomes : Sharp tert-butyl resonances could readily be observed for some complexes of more than 200 kDa at low micromolar concentrations .

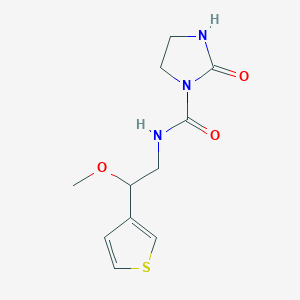

6. Synthesis of Ceftolozane

- Application Summary : This compound is an important intermediate in the synthesis of ceftolozane, a new intravenous fifth-generation cephalosporin antibiotic .

- Methods of Application : The synthesis involves amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .

- Results or Outcomes : The compound was obtained in an overall yield of 59.5% .

Propiedades

IUPAC Name |

tert-butyl N-(4-acetyl-1-bicyclo[2.2.1]heptanyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-10(16)13-5-7-14(9-13,8-6-13)15-11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAFSGYKFVKGJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12CCC(C1)(CC2)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(4-acetylnorbornan-1-yl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2675686.png)

![N-1,3-benzodioxol-5-yl-N'-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2675694.png)

![(E)-(1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidene)hydrazine](/img/structure/B2675696.png)

![2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione](/img/structure/B2675699.png)

![5-(3,4-Dimethoxyphenyl)-6-methyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2675700.png)

methyl]morpholine](/img/structure/B2675702.png)